Increased Lipophilicity (LogP) of 4-Ethyl-1H-pyrrole-3-carboxylic Acid Compared to Unsubstituted Pyrrole-3-carboxylic Acid
4-Ethyl-1H-pyrrole-3-carboxylic acid exhibits significantly higher predicted lipophilicity (LogP = 1.275) compared to unsubstituted pyrrole-3-carboxylic acid (CAS 931-03-3, XLogP3 = 0.2), representing a >6-fold increase in octanol-water partition coefficient . This enhanced lipophilicity is attributable to the 4-ethyl substituent and directly impacts membrane permeability and biological distribution characteristics relevant to drug discovery applications . In glycine site antagonist series, bulkier and more lipophilic substituents at the 4-position correlate with enhanced NMDA receptor binding affinity [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.275 (predicted) |
| Comparator Or Baseline | Pyrrole-3-carboxylic acid (CAS 931-03-3): XLogP3 = 0.2 |
| Quantified Difference | ΔLogP = +1.075 (>6-fold increase in partition coefficient) |
| Conditions | Predicted values from computational chemistry data; unsubstituted comparator XLogP3 from PubChem |
Why This Matters
Higher lipophilicity improves membrane permeability for cellular assays and may enhance oral bioavailability in drug development programs, making this scaffold preferable for lead optimization where increased LogP is desired.
- [1] Balsamini C, Bedini A, Diamantini G, et al. (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives. J Med Chem. 1998;41(6):808-820. View Source
